molecular formula C17H17NO5 B6141799 2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid CAS No. 5618-98-4

2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B6141799
CAS No.: 5618-98-4
M. Wt: 315.32 g/mol
InChI Key: MCRMUCXATQAAMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid typically involves the protection of the amino group of phenylalanine using the benzyloxycarbonyl (Cbz) group. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides and proteins. The benzyloxycarbonyl (Cbz) group protects the amino group during synthesis and can be removed under specific conditions to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid is unique due to the presence of both the Cbz protecting group and the hydroxyl group on the phenyl ring. This combination allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRMUCXATQAAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971564
Record name N-[(Benzyloxy)(hydroxy)methylidene]tyrosine
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Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5618-98-4, 1164-16-5
Record name N-[(Phenylmethoxy)carbonyl]tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5618-98-4
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Record name N-((Benzyloxy)carbonyl)-L-tyrosine
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Record name N-Benzyloxycarbonyl-DL-tyrosine
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Record name NSC88488
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Record name N-[(Benzyloxy)(hydroxy)methylidene]tyrosine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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